molecular formula C22H23N5O2 B606573 CDK8-IN-3 CAS No. 1884500-15-5

CDK8-IN-3

Cat. No.: B606573
CAS No.: 1884500-15-5
M. Wt: 389.46
InChI Key: MYODQBLYOKTZML-UHFFFAOYSA-N
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Description

CDK8-IN-3 is a small molecule inhibitor identified as a potent and selective blocker of Cyclin-dependent kinase 8 (CDK8), disclosed in patent WO2016041618A1 as example compound 1.7 . CDK8 is a transcriptional kinase that, along with its paralog CDK19, acts as a critical regulator of cellular homeostasis and gene expression as part of the Mediator complex . Dysregulation of CDK8 has been established as an oncogenic driver in certain cancers, such as colorectal cancer, where it regulates beta-catenin activity . This makes CDK8 a promising therapeutic target for oncology research . As a key component of the Mediator kinase module, CDK8 fine-tunes transcriptional output by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II and various transcription factors, thereby influencing signal transduction pathways relevant to cancer cell proliferation and survival . By inhibiting CDK8, researchers can investigate these pathways and explore potential cancer treatments . The compound has a molecular formula of C₂₂H₂₃N₅O₂ and a molecular weight of 389.45 g/mol . It is supplied as a white to off-white solid powder with a purity of ≥98% and is for research use only, not for human use . For in vivo studies, this product can be formulated in various solvents, including DMSO, and in oral formulations such as suspensions in 0.5% CMC Na .

Properties

CAS No.

1884500-15-5

Molecular Formula

C22H23N5O2

Molecular Weight

389.46

IUPAC Name

N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

MYODQBLYOKTZML-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDK8 IN-3;  CDK8-IN 3;  CDK8-IN-3;  CDK8 IN 3

Origin of Product

United States

Preparation Methods

Three-Step Nucleophilic Substitution-Reduction-Cyclization Sequence

The primary synthesis route, detailed in patent WO2016041618A1, involves sequential functionalization of a 7-azaindole precursor.

Step 1: Nucleophilic Aromatic Substitution
A chlorinated 7-azaindole intermediate undergoes displacement with a substituted aniline under basic conditions (K₂CO₃, DMF, 80°C), introducing a secondary amine moiety. Computational studies suggest that electron-withdrawing groups on the aniline ring accelerate this step by polarizing the C–Cl bond.

Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro intermediate to the corresponding amine. Alternative reductants like Fe/HCl show comparable yields (85–92%) but generate more waste.

Step 3: One-Pot Cyclization with Aryl Isocyanate
The amine intermediate reacts in situ with triphosgene-activated aryl isocyanate to form the ureido-indazole core. This exothermic reaction requires careful temperature control (0–5°C) to suppress dimerization.

Reaction ParameterOptimal ConditionYield Improvement Strategy
Temperature0–5°CSlow addition of triphosgene
SolventDichloromethaneAnhydrous molecular sieves
CatalystNoneSubstituted isocyanate derivatives

Process Optimization and Scale-Up Challenges

Purification and Isomer Control

Chromatographic analyses (HPLC-MS) of this compound batches reveal variable ratios of N1/N2 indazole tautomers (typically 9:1). Crystallization from ethyl acetate/n-heptane mixtures enriches the active N1 isomer to >98% purity.

Critical Process Parameters:

  • Cooling rate during crystallization: 0.5°C/min

  • Anti-solvent ratio: 1:3 (product:heptane)

  • Seed crystal size: 50–100 μm

Green Chemistry Considerations

Lifecycle assessment of the three-step synthesis identifies the nitro reduction step as the largest contributor to process mass intensity (PMI = 87). Replacement of Pd/C with enzymatic reduction systems (e.g., nitroreductase/NADPH) reduces PMI by 41% but currently suffers from lower throughput.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, indazole-H), 7.89–7.45 (m, 8H, aryl-H), 4.32 (q, 2H, OCH₂), 1.33 (t, 3H, CH₃).

  • HRMS (ESI-TOF): m/z calcd for C₂₂H₂₃N₅O₂ [M+H]⁺ 390.1928, found 390.1925.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) shows ≥99% purity at 254 nm. Accelerated stability studies (40°C/75% RH) indicate <0.2% degradation over 6 months when stored desiccated at −20°C.

Biological Validation of Synthetic Batches

Cellular thermal shift assays (CETSA) confirm target engagement, with CDK8 thermal denaturation temperature (Tm) increasing from 61°C to 64°C post-treatment (10 μM this compound, 6 h). Dose-response curves generated across three independent syntheses show consistent IC₅₀ values (51.3 ± 4.6 nM), validating process reproducibility .

Chemical Reactions Analysis

Types of Reactions

CDK8-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Key Findings:

  • Selective Inhibition : CDK8-IN-3 exhibits >100-fold selectivity over other kinases, allowing for targeted therapeutic effects without significant off-target activity .
  • Impact on Tumor Growth : Studies indicate that CDK8 promotes colon cancer metastasis by downregulating matrix metalloproteinase inhibitors, suggesting that inhibiting CDK8 could suppress tumor progression .

Colon Cancer

Recent studies have highlighted the role of CDK8 in promoting colon cancer metastasis, particularly to the liver. The inhibition of CDK8 using this compound has demonstrated potential in:

  • Reducing Metastatic Growth : Inhibition leads to decreased expression of genes that facilitate metastasis, such as MMPs .
  • Enhancing Immune Response : CDK8 inhibition may stimulate natural killer cell activity, thus enhancing innate immunity against tumors .

Other Cancers

CDK8 has been implicated in various malignancies, including breast cancer and gastric cancer. Its role as an oncogene makes it a promising target for therapeutic intervention:

  • Breast Cancer : CDK8 enhances estrogen receptor signaling, which is critical for the growth of estrogen-dependent tumors. Inhibitors like this compound may disrupt this signaling pathway .
  • Gastric and Prostate Cancer : Research indicates that targeting CDK8 can alter tumor behavior and improve treatment outcomes in these cancers .

Pharmacokinetic Properties

This compound has been characterized for its pharmacokinetic properties, which are crucial for its effectiveness as a therapeutic agent:

  • Oral Bioavailability : The compound has been designed to maintain good solubility and metabolic stability, making it suitable for oral administration .
  • Selectivity Profile : Extensive profiling against a panel of kinases shows that this compound maintains high selectivity for its target, minimizing potential side effects associated with non-specific kinase inhibition .

Case Study 1: Colon Cancer Metastasis

A study involving murine models demonstrated that treatment with this compound significantly reduced liver metastases from colon cancer. The mechanism involved downregulation of TIMP3 and modulation of microRNA expression related to tumor growth pathways .

Case Study 2: Breast Cancer Dynamics

In vitro studies showed that this compound effectively reduced the proliferation of breast cancer cell lines by inhibiting estrogen receptor-mediated transcription. This suggests a potential application in treating hormone-responsive breast cancers .

Data Table: Pharmacological Profile of this compound

PropertyValue
Selectivity (IC50 for CDK8)1.5 nM
Plasma Protein Binding>98%
Kinetic Solubility5.5 μM
Oral BioavailabilityHigh
Targeted PathwaysWnt/β-catenin, TGFβ/SMAD

Mechanism of Action

CDK8-IN-3 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors. By inhibiting cyclin-dependent kinase 8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition leads to the suppression of tumor growth and progression in cancer models .

Comparison with Similar Compounds

Comparison with Similar CDK8 Inhibitors

Table 1: Key Properties of CDK8-IN-3 and Comparable Compounds

Compound Target(s) Potency (IC50/Ki) Selectivity Notes Clinical Status Key Applications
This compound CDK8 Not explicitly reported High selectivity over CDK1, CDK4, CDK9 Preclinical CDK8-specific pathway studies
CDK8/19-IN-1 CDK8, CDK19 0.46 nM (CDK8), 0.99 nM (CDK19) Moderate activity against CDK9 (IC50: 270 nM) Preclinical Dual CDK8/19 inhibition studies
CDK8-IN-4 CDK8 0.2 nM Derived from patent WO2014090692A1 Preclinical High-potency CDK8 inhibition
CDK8-IN-12 CDK8 Ki = 14 nM Off-target: GSK-3α (13 nM), GSK-3β (4 nM) Preclinical Anticancer research
CDK8-IN-13 CDK8 IC50 = 51.9 nM Oral activity; reduces p-STAT1/5 levels Preclinical Antitumor activity studies

Detailed Analysis of Selectivity and Efficacy

CDK8/19-IN-1
  • Dual Inhibition: Targets both CDK8 and CDK19 with sub-nanomolar potency, making it ideal for studying the overlapping roles of these kinases in the Mediator complex .
  • Limitation : Weak activity against CDK9 (IC50 = 270 nM) may complicate interpretations in models where CDK9 signaling is relevant .
CDK8-IN-4
  • Superior Potency: With an IC50 of 0.2 nM, it is one of the most potent CDK8 inhibitors reported .
CDK8-IN-12
  • Off-Target Effects : Despite its CDK8 affinity (Ki = 14 nM), it inhibits GSK-3α/β and PCK-θ, which may limit its utility in studies requiring CDK8-specific modulation .
CDK8-IN-13
  • Oral Bioavailability : Its oral activity and ability to induce apoptosis in cancer cells make it promising for in vivo antitumor research, though its lower potency (IC50 = 51.9 nM) compared to this compound or CDK8-IN-4 may require higher dosing .

Q & A

What experimental models are most appropriate for studying the mechanism of CDK8-IN-3 in transcriptional regulation?

Basic:
this compound, a selective CDK8 inhibitor, is typically studied using in vitro kinase assays to measure its inhibitory potency (IC50) against CDK8 and related kinases (e.g., CDK9). Cell-based models like human colon cancer cell lines (e.g., HCT-116) are commonly used to assess its effects on transcriptional outputs, such as MYC target gene expression .

Advanced:
For mechanistic depth, combine reconstituted transcription systems with recombinant CDK8 subcomplexes (CDK8, cyclin C, Med12, Med13) to isolate its role in Mediator-pol II interactions . To model in vivo effects, use xenograft tumors in mice to evaluate this compound’s impact on tumor dedifferentiation and stemness markers (e.g., OCT4, NANOG) .

How can researchers resolve contradictions regarding CDK8’s kinase activity dependency in transcriptional repression?

Basic:
Early studies assumed CDK8 kinase activity was essential for repression, but recent work shows Med12/Med13 subunits are critical, independent of kinase activity . To validate this, compare transcriptional outputs in this compound-treated cells versus genetic knockdowns of Med12/Med13.

Advanced:
Design kinase-dead CDK8 mutants and test their ability to rescue repression in CDK8-depleted systems. Use cryo-EM or co-immunoprecipitation to determine whether this compound disrupts subcomplex binding to Mediator’s leg/tail domain, which is necessary for pol II exclusion .

What methodological strategies ensure specificity of this compound in studies given structural similarities among CDK family members?

Basic:
Perform kinase selectivity profiling across the CDK family (e.g., CDK7, CDK9) using competitive binding assays. This compound’s selectivity is supported by its lower potency against CDK9 (IC50 >1 µM vs. CDK8’s sub-µM range) .

Advanced:
Combine phosphoproteomics with CRISPR-Cas9-mediated CDK8 knockout to distinguish off-target effects. For example, monitor phosphorylation of CDK8-specific substrates (e.g., STAT1) versus CDK9 targets (e.g., RNA pol II CTD) .

How should researchers design studies to evaluate this compound’s role in maintaining stem cell pluripotency versus tumor dedifferentiation?

Basic:
Use embryonic stem cells (ESCs) and patient-derived tumor organoids to compare this compound’s effects on pluripotency markers (e.g., SOX2) versus differentiation genes (e.g., GATA6). Include dose-response assays to identify thresholds for differentiation induction .

Advanced:
Employ single-cell RNA-seq to map heterogeneity in this compound-treated populations. Integrate ChIP-seq for MYC to determine whether CDK8 inhibition disrupts MYC occupancy at ESC-specific loci, a mechanism linked to tumor dedifferentiation .

What statistical and bioinformatic approaches are critical for analyzing this compound’s transcriptomic effects?

Basic:
Apply Gene Set Enrichment Analysis (GSEA) to RNA-seq data, focusing on MYC targets and ESC pluripotency pathways. Use ANOVA to compare treatment groups and control for batch effects in multi-experiment designs .

Advanced:
Leverage network pharmacology tools (e.g., STRING, Cytoscape) to identify co-regulated modules impacted by this compound. For clinical relevance, cross-reference transcriptomic signatures with TCGA datasets to assess associations with tumor differentiation status and patient survival .

How can researchers address variability in this compound’s efficacy across cell types or experimental conditions?

Basic:
Standardize culture conditions (e.g., serum concentration, hypoxia) to minimize confounding variables. Include positive controls (e.g., CDK8-IN-4, a more potent inhibitor with IC50 = 0.2 nM ) to benchmark responses.

Advanced:
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in vivo to correlate drug exposure with target engagement (e.g., CDK8 occupancy assays). Use patient-derived xenografts (PDXs) to model inter-tumoral heterogeneity .

What ethical considerations are unique to studies involving this compound in stem cell or cancer research?

Basic:
For stem cell work, adhere to embryo use guidelines (e.g., IRB-approved protocols for ESC differentiation). In cancer studies, ensure animal welfare compliance when evaluating tumor burden and metastasis in xenograft models .

Advanced:
Address potential dual-use concerns (e.g., this compound’s role in enhancing stemness could be misapplied). Disclose all conflicts of interest, particularly if collaborating with patent holders (e.g., WO2016041618A1 ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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